molecular formula C9H11FO2 B6315899 (2-Fluoro-5-(methoxymethyl)phenyl)methanol CAS No. 1895357-06-8

(2-Fluoro-5-(methoxymethyl)phenyl)methanol

Cat. No.: B6315899
CAS No.: 1895357-06-8
M. Wt: 170.18 g/mol
InChI Key: RTHKSPFZWHYQAW-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(methoxymethyl)phenyl)methanol is an organic compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 g/mol . This compound is characterized by the presence of a fluorine atom and a methoxymethyl group attached to a phenyl ring, along with a methanol group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-(methoxymethyl)phenyl)methanol typically involves the reaction of 2-fluoro-5-(methoxymethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (2-Fluoro-5-(methoxymethyl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: NaOMe in methanol at elevated temperatures.

Major Products Formed:

    Oxidation: 2-Fluoro-5-(methoxymethyl)benzaldehyde or 2-Fluoro-5-(methoxymethyl)benzoic acid.

    Reduction: 2-Fluoro-5-(methoxymethyl)phenylmethane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-5-(methoxymethyl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(methoxymethyl)phenyl)methanol is primarily related to its chemical structure. The presence of the fluorine atom and methoxymethyl group influences its reactivity and interaction with biological targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that interact with specific molecular targets and pathways. These interactions can result in various biological effects, such as enzyme inhibition or receptor modulation .

Comparison with Similar Compounds

Uniqueness: (2-Fluoro-5-(methoxymethyl)phenyl)methanol is unique due to the presence of both the fluorine atom and the methoxymethyl group, which confer distinct chemical and biological properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry research .

Properties

IUPAC Name

[2-fluoro-5-(methoxymethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-12-6-7-2-3-9(10)8(4-7)5-11/h2-4,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHKSPFZWHYQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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